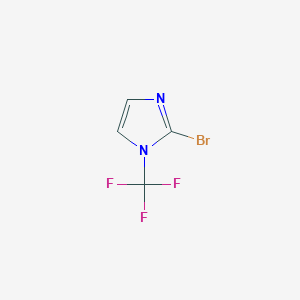

2-bromo-1-(trifluoromethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H2BrF3N2 |

|---|---|

Molecular Weight |

214.97 g/mol |

IUPAC Name |

2-bromo-1-(trifluoromethyl)imidazole |

InChI |

InChI=1S/C4H2BrF3N2/c5-3-9-1-2-10(3)4(6,7)8/h1-2H |

InChI Key |

KHDAIRKVYQNGJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)Br)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 Trifluoromethyl 1h Imidazole

Precursor Synthesis and Functionalization Pathways

The synthesis of the target compound logically commences with the preparation of the key intermediate, 1-(trifluoromethyl)-1H-imidazole. The robust carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group necessitate specific synthetic methods for its introduction onto the imidazole (B134444) ring.

Synthesis of 1-(trifluoromethyl)-1H-imidazole Intermediates

The synthesis of N-trifluoromethylazoles, including 1-(trifluoromethyl)-1H-imidazole, can be approached through several pathways. One established method involves the reaction of the sodium salt of imidazole with a suitable trifluoromethylating agent. For instance, the reaction of sodium imidazolide (B1226674) with dibromodifluoromethane (B1204443) can yield an intermediate that, upon substitution of the bromine atoms with fluorine, would lead to the desired N-trifluoromethyl derivative. This method, while effective, requires handling of gaseous reagents and careful control of reaction conditions.

Another strategy involves building the imidazole ring with the N-trifluoromethyl group already in place. This can be achieved through cyclization reactions. For example, a Van Leusen reaction between tosylmethylisocyanide (TosMIC) and an N-(trifluoromethyl)imidoyl chloride can be employed to construct the imidazole core. The required N-(trifluoromethyl)imidoyl chloride can be prepared from the corresponding trifluoroacetamide. This approach offers a versatile route to variously substituted N-trifluoromethyl imidazoles.

A summary of potential precursor synthesis pathways is presented in the table below.

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference Principles |

| Imidazole | 1. NaH; 2. CBr2F2; 3. Fluorinating agent | 1-(trifluoromethyl)-1H-imidazole | N-alkylation of azoles |

| Trifluoroacetamide | 1. PCl5; 2. Aniline | N-aryltrifluoroacetimidoyl chloride | Imidoyl chloride formation |

| N-aryltrifluoroacetimidoyl chloride | Tosylmethylisocyanide (TosMIC), NaH, THF | 1-aryl-5-(trifluoromethyl)-1H-imidazole | Van Leusen imidazole synthesis thieme-connect.com |

This table presents plausible synthetic routes based on established chemical principles.

Introduction of Bromine via Electrophilic or Nucleophilic Strategies

With the 1-(trifluoromethyl)-1H-imidazole precursor in hand, the next critical step is the regioselective introduction of a bromine atom at the C2 position. The electronic properties of the N-trifluoromethyl group significantly influence the reactivity of the imidazole ring. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the imidazole ring towards electrophilic substitution, making direct bromination challenging. However, it also increases the acidity of the C2-proton, facilitating deprotonation and subsequent reaction with an electrophilic bromine source.

Electrophilic Bromination via Lithiation: A common and effective strategy for the C2-functionalization of imidazoles is through lithiation. Treatment of 1-(trifluoromethyl)-1H-imidazole with a strong base, such as n-butyllithium, at low temperatures would selectively deprotonate the C2 position to form the corresponding 2-lithio-1-(trifluoromethyl)-1H-imidazole. This highly reactive intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, to afford 2-bromo-1-(trifluoromethyl)-1H-imidazole. This method offers high regioselectivity due to the enhanced acidity of the C2-proton.

Direct Bromination Approaches

Direct bromination of the 1-(trifluoromethyl)-1H-imidazole precursor without prior activation is a more atom-economical approach, though it presents challenges due to the deactivated nature of the ring.

Regioselective Halogenation Techniques at the C2 Position

Achieving regioselectivity in the direct bromination of 1-substituted imidazoles is highly dependent on the nature of the N1-substituent and the reaction conditions. For N-alkyl imidazoles, bromination often occurs at the C4 and C5 positions. However, the C2 position can be targeted under specific conditions. Radical bromination using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator can favor C2-bromination in some imidazole systems.

Another approach to direct C2-functionalization involves the in-situ generation of an N-heterocyclic carbene (NHC). In the presence of a base, 1-(trifluoromethyl)-1H-imidazole could potentially form a transient NHC, which could then be trapped by a bromine source. However, the stability and reactivity of the trifluoromethyl-substituted NHC would need to be considered.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired 2-bromo product. Key parameters to consider include the choice of brominating agent, solvent, temperature, and reaction time.

| Parameter | Variation | Expected Outcome |

| Brominating Agent | NBS, Br2, Dibromoisocyanuric acid | Affects reactivity and side-product formation. |

| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran (B95107) | Influences solubility and reaction kinetics. |

| Temperature | -78 °C to room temperature | Controls the rate of reaction and selectivity. |

| Base (for lithiation) | n-BuLi, s-BuLi, LDA | Determines the efficiency of deprotonation. |

This table outlines key parameters for the optimization of the bromination reaction.

For the lithiation-bromination sequence, maintaining a low temperature (typically -78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate. The choice of solvent can also play a significant role, with ethereal solvents like tetrahydrofuran (THF) being commonly used for lithiation reactions.

Catalyst Systems for Directed Bromination

The use of catalyst systems to direct the bromination to the C2 position is an area of active research in heterocyclic chemistry. While direct catalytic C-H bromination of deactivated imidazoles is challenging, certain transition metal catalysts have shown promise in directing C-H functionalization. For instance, palladium-catalyzed C-H activation/halogenation has been successfully applied to other heterocyclic systems and could potentially be adapted for this transformation. The development of a suitable ligand and oxidant system would be key to achieving catalytic and regioselective bromination.

Additionally, the use of Lewis acids as catalysts could potentially activate the imidazole ring towards electrophilic attack or enhance the reactivity of the brominating agent. However, careful selection is required to avoid undesired side reactions.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, which aligns with the principles of green chemistry by reducing waste and saving time and resources. bohrium.com While a specific MCR for the direct synthesis of this compound has not been extensively reported, analogous strategies for other substituted imidazoles suggest potential pathways.

A plausible multi-component strategy could involve the cyclization of a trifluoromethylated nitrogen-containing synthon, a bromo-functionalized carbonyl or equivalent component, and an ammonia (B1221849) source. For instance, a reaction could theoretically proceed between a trifluoromethylated imine, a bromo-dicarbonyl compound, and ammonia or an ammonium (B1175870) salt. The key challenge in such a reaction would be the chemoselectivity and the stability of the trifluoromethylated precursor under the reaction conditions.

Another conceptual approach involves a [3+2] cycloaddition strategy. This could involve the reaction of a nitrile ylide bearing a trifluoromethyl group with a brominated dipolarophile. nih.gov The generation of the N-trifluoromethylated synthon is a critical step in this proposed pathway.

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide an elegant route to heterocyclic systems. A potential tandem approach for the synthesis of this compound could start from a suitably substituted precursor that undergoes a sequence of reactions, such as an N-trifluoromethylation followed by an intramolecular cyclization and subsequent bromination, or a bromination followed by N-trifluoromethylation.

A hypothetical tandem sequence could begin with the N-trifluoromethylation of an imidazole precursor, followed by a regioselective bromination at the C2 position. The direct N-trifluoromethylation of azoles can be challenging, but methods using reagents like dibromodifluoromethane have been developed for other azole systems and could potentially be adapted.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. While there are no specific reports on the flow synthesis of this compound, the principles of flow chemistry can be applied to the individual reaction steps that might be involved in its synthesis.

For instance, both bromination and trifluoromethylation reactions can be highly exothermic and may involve hazardous reagents. Performing these reactions in a continuous flow reactor would allow for precise control of reaction temperature and residence time, minimizing the formation of byproducts and enhancing the safety of the process. A possible flow setup could involve sequential reactors for N-trifluoromethylation and C-bromination, with in-line purification to remove unreacted starting materials and byproducts.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact. scispace.comresearchgate.net In the context of synthesizing this compound, several green aspects can be considered.

The use of multi-component reactions, as discussed earlier, is inherently a green approach as it reduces the number of synthetic steps and the amount of waste generated. bohrium.com The choice of solvents is also critical; utilizing greener solvents or even solvent-free conditions where possible would significantly improve the environmental footprint of the synthesis. For example, some imidazole syntheses have been successfully carried out using lemon juice as a biocatalyst in ethanol, which is a more environmentally benign solvent. scispace.com

Furthermore, the development of catalytic methods for both the trifluoromethylation and bromination steps would be a significant advancement from a green chemistry perspective, as it would reduce the amount of stoichiometric reagents and the resulting waste.

Comparative Analysis of Synthetic Routes: Efficiency and Atom Economy

A comparative analysis of potential synthetic routes is essential to identify the most efficient and sustainable method. Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgjocpr.com

Below is a hypothetical comparison of two potential routes to this compound.

Route A: Stepwise Synthesis

N-Trifluoromethylation of imidazole.

Bromination of 1-(trifluoromethyl)-1H-imidazole.

Route B: Multi-Component Reaction A hypothetical one-pot reaction involving a trifluoromethylated synthon, a bromo-dicarbonyl compound, and an ammonia source.

| Metric | Route A (Stepwise) | Route B (MCR) |

| Number of Steps | 2 | 1 |

| Overall Yield (estimated) | Moderate | Potentially higher |

| Atom Economy (estimated) | Lower due to multiple steps and use of stoichiometric reagents. | Higher, as more atoms from the starting materials are incorporated into the final product. wikipedia.org |

| Waste Generation | Higher | Lower |

| Process Complexity | Higher, with isolation of intermediates. | Lower, with a single reaction and work-up. |

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 1 Trifluoromethyl 1h Imidazole

Reactivity Profiles of the C2-Bromo Moiety

The C2 position of the imidazole (B134444) ring is inherently electron-deficient, a characteristic that is substantially amplified by the strong inductive and field effects of the adjacent N-trifluoromethyl group. This electronic feature renders the C2-bromo moiety highly susceptible to transformations that favor electron-poor substrates, such as nucleophilic aromatic substitution and oxidative addition in metal-catalyzed cross-coupling cycles.

Nucleophilic Aromatic Substitution (SNA r) Reactions

Nucleophilic aromatic substitution (SNA r) is a plausible pathway for the functionalization of 2-bromo-1-(trifluoromethyl)-1H-imidazole. The reaction mechanism typically involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the bromide leaving group. The strongly electron-withdrawing N-CF3 group is expected to heavily favor this reaction pathway by stabilizing the negatively charged intermediate.

Substitution with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The reaction of this compound with potent carbon-based nucleophiles like Grignard reagents (RMgX) and organolithiums (RLi) is anticipated. However, no specific experimental results or data tables for these reactions are available in the current body of scientific literature. The expected outcome would be the formation of a new carbon-carbon bond at the C2 position.

Substitution with Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

Substitution reactions with heteroatom nucleophiles are common for electron-deficient heteroaryl halides. While it is expected that this compound would react with various nitrogen (amines), oxygen (alcohols, phenols), and sulfur (thiols) nucleophiles, specific studies detailing these transformations, including reaction conditions and yields, have not been reported.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Buchwald-Hartwig)

The C2-bromo bond in this compound serves as a viable handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Strategies

Palladium catalysts are widely employed for cross-coupling reactions due to their efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orgnih.govnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Suzuki-Miyaura Coupling: Although a powerful tool for C-C bond formation using organoboron reagents, specific examples of Suzuki-Miyaura coupling involving this compound are not documented.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org While widely applicable, there is no specific literature detailing the Sonogashira coupling of this compound.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents. No published studies have been found that apply this reaction to this compound.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.orgnih.govnih.gov Despite its utility, specific protocols and results for the Buchwald-Hartwig amination of this compound are absent from the scientific literature.

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. They can be particularly effective for activating challenging substrates. However, a review of the literature reveals no specific studies or data on nickel-catalyzed cross-coupling reactions utilizing this compound as a substrate.

Ligand Design and Optimization for Enhanced Reactivity

The C2-bromine atom of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The efficiency and selectivity of these transformations are critically dependent on the design and optimization of the ligand coordinated to the metal center, typically palladium.

In palladium-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the metal center, modulating its electronic properties, and influencing the steric environment around it. This, in turn, affects the rates of key elementary steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For substrates like this compound, the strong electron-withdrawing nature of the N-trifluoromethyl group deactivates the C-Br bond towards oxidative addition. Therefore, the choice of ligand is paramount for achieving high reactivity.

Key Ligand Classes and Their Effects:

Phosphine (B1218219) Ligands: Both monodentate and bidentate phosphine ligands are widely used in cross-coupling reactions. Bulky, electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), are often effective for challenging substrates as they promote the formation of the active, low-coordinate palladium(0) species and facilitate oxidative addition. The choice between monodentate and bidentate phosphines can also influence the stability of the catalytic complex and the outcome of the reaction. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form strong σ-bonds with the metal center, creating highly stable and active catalysts. The steric and electronic properties of NHCs can be readily tuned by modifying the substituents on the nitrogen atoms of the imidazole or related heterocyclic ring. This tunability allows for the optimization of the catalyst for specific substrates and reaction conditions. nih.gov

The optimization of ligands for a specific transformation, such as the Heck reaction of a bromo-imidazole derivative, often involves screening a library of ligands with varying steric and electronic properties. The goal is to identify a ligand that provides the optimal balance of reactivity, stability, and selectivity.

Table 1: Common Ligand Types for Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | Example(s) | Key Features |

| Monodentate Phosphines | P(t-Bu)₃, PCy₃, SPhos | Bulky, electron-rich, promote oxidative addition. |

| Bidentate Phosphines | dppf, Xantphos | Chelate effect enhances catalyst stability. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form highly stable and active catalysts. |

This table is generated based on general principles of cross-coupling catalysis and is not specific to this compound due to a lack of direct literature.

Radical Reactions and Single-Electron Transfer Processes

The trifluoromethyl group is known to participate in and promote radical reactions. The generation of the trifluoromethyl radical (•CF₃) is a key step in many trifluoromethylation reactions. While direct radical reactions involving the C-Br bond of this compound are not extensively documented, the electronic nature of the molecule suggests potential involvement in single-electron transfer (SET) processes.

The highly electrophilic nature of the trifluoromethyl radical makes it reactive towards electron-rich species. In the context of this compound, photoredox catalysis could be a viable strategy to initiate radical reactions. Visible-light photoredox catalysis often involves the generation of radical ions via SET from an excited-state photocatalyst. An electron-rich substrate can be oxidized to its radical cation, or an electron-poor substrate can be reduced to its radical anion.

Given the electron-deficient nature of the imidazole ring due to the N-CF₃ group, it is plausible that this compound could act as an electron acceptor in a SET process, forming a radical anion. The fate of this radical anion could involve the cleavage of the C-Br bond to generate an imidazolyl radical, which could then participate in subsequent bond-forming reactions.

Alternatively, radical trifluoromethylation of heterocycles has been achieved using reagents like sodium trifluoromethanesulfinate (Langlois reagent), which generates the •CF₃ radical. nih.gov While this is typically a C-H functionalization, the presence of the bromine atom at C2 could offer an alternative reaction pathway.

Reactivity of the Trifluoromethyl Group

Stability and Potential for Defluorination under Reaction Conditions

The N-trifluoromethyl group in this compound is generally considered to be a stable functional group under a wide range of reaction conditions. Studies on N-trifluoromethyl azoles have demonstrated their excellent stability in aqueous media, a desirable property in medicinal chemistry. This stability is in contrast to N-trifluoromethyl amines, which are more prone to hydrolysis.

However, the defluorination of trifluoromethyl groups is possible under specific, often harsh, reductive conditions. For example, the hydrodefluorination of trifluoromethylarenes has been achieved using photoredox catalysis with a hydrogen atom donor. wipo.int This process typically involves the formation of a radical anion, followed by the expulsion of a fluoride (B91410) ion. The resulting difluoromethyl radical is then trapped by a hydrogen atom source.

While there is no specific data on the defluorination of this compound, it is conceivable that under potent reductive conditions, the N-CF₃ group could undergo stepwise defluorination. The ease of this process would depend on the reduction potential of the molecule and the stability of the resulting radical intermediates.

Impact on Aromaticity and Electron Density Distribution

The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry. Its presence at the N1 position of the imidazole ring has a profound impact on the electronic properties of the heterocyclic system.

The high electronegativity of the fluorine atoms leads to a strong inductive effect (-I effect), pulling electron density away from the imidazole ring. This electron withdrawal deactivates the ring towards electrophilic substitution and increases its acidity.

Computational studies on related nitro- and amino-substituted imidazoles using Density Functional Theory (DFT) have shown that electron-withdrawing groups significantly alter the charge distribution and electronic structure of the imidazole ring. nih.gov By analogy, the N-CF₃ group in this compound is expected to significantly lower the energy of the frontier molecular orbitals (HOMO and LUMO) and create a highly polarized molecule.

The electron density is expected to be significantly depleted from the imidazole ring, particularly at the carbon atoms, and accumulate on the fluorine atoms of the trifluoromethyl group. This polarization makes the ring carbons more susceptible to nucleophilic attack, should a suitable reaction pathway be available. The aromaticity of the imidazole ring is likely maintained, although the electron delocalization may be perturbed by the strong polarization effects of the N-CF₃ group.

Reactivity of the Imidazole Nitrogen Atoms (N1 and N3)

N-Alkylation and N-Arylation Strategies

The N1 position of this compound is already substituted with a trifluoromethyl group. Therefore, further reactivity at the nitrogen atoms is centered on the N3 position. The lone pair of electrons on the N3 atom retains its nucleophilic character, allowing it to participate in reactions with electrophiles.

This reactivity leads to the formation of 1,3-disubstituted imidazolium (B1220033) salts, a class of compounds widely used as ionic liquids and precursors to N-heterocyclic carbenes. The process of introducing a substituent at the N3 position of an already N1-substituted imidazole is known as quaternization.

Strategies for the N-alkylation and N-arylation (quaternization) of the N3 position of N-substituted imidazoles have been developed. These typically involve the reaction of the N-substituted imidazole with an alkyl or aryl halide, or other suitable electrophile.

Table 2: Examples of N3-Quaternization of N-Substituted Imidazoles

| N1-Substituent | Electrophile | Product | Reference |

| Phenyl | Arylboronic acid | 1-Phenyl-3-aryl-imidazolium salt | rsc.org |

| Benzyl | 2-Bromoethylbenzene | 1-Benzyl-3-(2-phenethyl)benzimidazolium salt | researchgate.net |

| 4-Acetylphenyl | Benzyl halides | 1-(4-Acetylphenyl)-3-benzylimidazolium salt | researchgate.net |

This table provides examples of N3-quaternization on various N1-substituted imidazoles to illustrate the general reactivity pattern.

Copper-catalyzed methods have also been developed for the direct aryl quaternization of N-substituted imidazoles using diaryliodonium salts. researchgate.net These methods offer a versatile route to unsymmetrically substituted imidazolium salts. The reactivity of this compound in such quaternization reactions would be influenced by the electronic effects of both the N1-trifluoromethyl and C2-bromo substituents. The electron-withdrawing nature of these groups would decrease the nucleophilicity of the N3 atom, potentially requiring more forcing reaction conditions compared to more electron-rich N-substituted imidazoles.

Quaternization Reactions and Ionic Liquid Formation

The quaternization of N-substituted imidazoles is a well-established method for the synthesis of imidazolium salts, which are often utilized as ionic liquids. organic-chemistry.orgnih.govrsc.orgacs.orgrsc.org This reaction involves the alkylation of the un-substituted nitrogen atom (N-3) of the imidazole ring. In the case of this compound, the N-3 atom possesses a lone pair of electrons and is therefore nucleophilic, making it susceptible to attack by electrophiles such as alkyl halides.

However, the nucleophilicity of the N-3 atom in this specific molecule is expected to be significantly diminished due to the potent electron-withdrawing inductive effect of the N-trifluoromethyl group. ontosight.airesearchgate.net The trifluoromethyl group destabilizes the positive charge that develops in the transition state of the quaternization reaction, thereby decreasing the reaction rate compared to imidazoles bearing electron-donating or less electron-withdrawing substituents at the N-1 position. The bromine atom at the C-2 position also contributes to the deactivation of the ring through its inductive effect.

Despite this reduced reactivity, quaternization of this compound should be achievable under appropriate conditions, likely requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of highly reactive alkylating agents) than for more nucleophilic imidazoles. The general scheme for the quaternization reaction is as follows:

Figure 1: Proposed quaternization reaction of this compound with an alkyl halide (R-X) to form a 2-bromo-3-alkyl-1-(trifluoromethyl)-1H-imidazolium halide.

The resulting imidazolium salts, if the alkyl chain (R) is of sufficient length and the counter-ion (X⁻) is appropriate, could potentially form ionic liquids. These ionic liquids would be characterized by a high degree of fluorination, which may impart specific properties such as high thermal stability, hydrophobicity, and unique solubility characteristics.

Hypothetical Data Table of Potential Quaternization Products

Due to the absence of experimental data, the following table presents hypothetical quaternization products and their predicted properties based on established chemical principles.

| Alkylating Agent (R-X) | Product Name | Predicted Cation Structure | Predicted Properties of the Ionic Liquid |

| CH₃I | 2-bromo-3-methyl-1-(trifluoromethyl)-1H-imidazolium iodide |  | Likely a solid at room temperature. |

| CH₃(CH₂)₃Br | 2-bromo-3-butyl-1-(trifluoromethyl)-1H-imidazolium bromide |  | Potential to be a room-temperature ionic liquid with high density. |

| CH₃(CH₂)₅I | 2-bromo-3-hexyl-1-(trifluoromethyl)-1H-imidazolium iodide |  | Increased hydrophobicity and lower melting point compared to the butyl derivative. |

Acid-Base Properties and Protonation Equilibria

The basicity of the imidazole ring is a cornerstone of its chemistry, arising from the availability of the lone pair of electrons on the N-3 nitrogen atom for protonation. However, the presence of electron-withdrawing substituents can significantly reduce this basicity. In this compound, both the bromine atom and, more substantially, the N-trifluoromethyl group, exert strong electron-withdrawing inductive effects.

This pronounced electron withdrawal drastically reduces the electron density on the N-3 atom, making it a much weaker base compared to unsubstituted imidazole. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, and its placement directly on a nitrogen atom of the aromatic ring is expected to lead to a significant decrease in the pKa of the corresponding conjugate acid. researchgate.net

Consequently, this compound is predicted to be a very weak base, requiring strongly acidic conditions to achieve significant protonation. The equilibrium for the protonation of this compound is shown below:

Figure 2: Protonation equilibrium of this compound.

Predicted Acid-Base Properties

The following table provides a comparison of the predicted pKa of the conjugate acid of this compound with the experimental pKa values of related imidazole compounds. The predicted value is an estimate based on the known effects of the substituents.

| Compound | pKa of Conjugate Acid | Reference |

| Imidazole | 7.14 | Experimental |

| 1-Methylimidazole | 7.4 | Experimental |

| 2-Bromo-1H-imidazole | ~3.7 | Experimental |

| 4-(Trifluoromethyl)-1H-imidazole | 9.5 (pKa of N-H) | Experimental ossila.comsigmaaldrich.com |

| This compound | < 0 (Predicted) | Hypothetical |

Stereochemical Considerations in Derivatives of this compound

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, stereochemical considerations are not relevant to the compound itself. However, the introduction of chirality is possible through derivatization.

Chiral centers can be introduced in derivatives of this compound in several ways:

Quaternization with a Chiral Alkylating Agent: Reaction of this compound with a chiral alkyl halide (e.g., (R)-2-bromobutane) would result in the formation of a chiral imidazolium salt. The newly formed cation would be chiral, and if the starting alkyl halide is enantiomerically pure, the product would also be enantiomerically enriched.

Introduction of a Chiral Substituent: Nucleophilic aromatic substitution of the bromine atom at the C-2 position by a chiral nucleophile could lead to the formation of a chiral derivative. However, such reactions on electron-deficient 2-haloimidazoles can be challenging.

Derivatization of a Prochiral Substituent: If a substituent introduced to the imidazole ring is prochiral, subsequent reactions could generate a new stereocenter.

Hypothetical Chiral Derivatives of this compound

The following table illustrates hypothetical examples of chiral derivatives that could be synthesized from this compound.

| Reaction Type | Chiral Reagent | Hypothetical Product Name | Structure of Chiral Cation/Product |

| Quaternization | (R)-2-iodobutane | (R)-2-bromo-3-(sec-butyl)-1-(trifluoromethyl)-1H-imidazolium iodide |  |

| Nucleophilic Substitution | (S)-2-aminobutane | (S)-N-(sec-butyl)-1-(trifluoromethyl)-1H-imidazol-2-amine |  |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 Trifluoromethyl 1h Imidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 2-bromo-1-(trifluoromethyl)-1H-imidazole, a multi-pronged NMR approach is necessary to fully delineate its complex structure.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Comprehensive Structural Assignment

A comprehensive understanding of the molecular framework of this compound is achieved through the combined analysis of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra. Each nucleus provides a unique window into the electronic environment and connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals corresponding to the two protons on the imidazole (B134444) ring (H-4 and H-5). The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the bromine atom at the 2-position and the N-trifluoromethyl group. Typically, imidazole protons resonate in the range of 7-8 ppm. researchgate.net For 2-bromo-1H-imidazole, the protons appear at approximately 7.15 ppm. chemicalbook.com The introduction of the strongly electron-withdrawing trifluoromethyl group at the N-1 position is anticipated to shift these resonances further downfield.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. huji.ac.il For this compound, a single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides insight into the electronic environment around the CF₃ group. The strong electron-withdrawing nature of the imidazole ring and the bromine substituent will influence this chemical shift, likely placing it in the characteristic region for N-CF₃ groups. nih.gov

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less commonly employed due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen atoms within the imidazole ring. science-and-fun.de The chemical shifts of the two nitrogen atoms (N-1 and N-3) will be distinct. N-1, being directly attached to the electron-withdrawing trifluoromethyl group, is expected to be significantly deshielded compared to N-3. For imidazole itself, the ¹⁵N chemical shifts are around 200-250 ppm relative to nitromethane. spectrabase.com The substitution pattern in this compound will cause notable shifts from these values. semanticscholar.org

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (H-4) | 7.5 - 8.5 | d | J(H-4, H-5) ≈ 1-2 |

| ¹H (H-5) | 7.5 - 8.5 | d | J(H-4, H-5) ≈ 1-2 |

| ¹³C (C-2) | 120 - 130 | s | - |

| ¹³C (C-4) | 115 - 125 | d | ¹J(C-H) ≈ 180-190 |

| ¹³C (C-5) | 115 - 125 | d | ¹J(C-H) ≈ 180-190 |

| ¹³C (CF₃) | 115 - 125 | q | ¹J(C-F) ≈ 270-280 |

| ¹⁹F (CF₃) | -60 to -70 | s | - |

| ¹⁵N (N-1) | 220 - 240 | q | ²J(N-F) ≈ 5-10 |

| ¹⁵N (N-3) | 180 - 200 | s | - |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to probe the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-4 and H-5, confirming their scalar coupling and adjacency on the imidazole ring. youtube.comemerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of H-4 and H-5 to their corresponding carbon signals, C-4 and C-5.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. magritek.com Key expected correlations for this compound would include:

H-4 correlating with C-2 and C-5.

H-5 correlating with C-2 and C-4.

The protons of any substituents on the ring would also show correlations to the ring carbons, aiding in the structural elucidation of derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. youtube.com For a planar molecule like this compound, NOESY can be used to confirm through-space interactions between adjacent protons (H-4 and H-5). In more complex derivatives with bulky substituents, NOESY is crucial for determining the preferred conformation by identifying through-space interactions between protons on the imidazole ring and those on the substituent groups.

Variable Temperature NMR Studies for Conformational Analysis

For derivatives of this compound with flexible substituents, variable temperature (VT) NMR studies can provide insights into conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can indicate the presence of different conformers in equilibrium. nih.gov This technique is particularly useful for studying the rotational barriers around single bonds connecting the imidazole ring to its substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of this compound and its derivatives with high accuracy. This allows for the unambiguous determination of the molecular formula. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.

| Ion | Calculated Exact Mass |

| [C₄H₂⁷⁹BrF₃N₂]⁺ | 229.9384 |

| [C₄H₂⁸¹BrF₃N₂]⁺ | 231.9364 |

Fragmentation Pathway Analysis in Electron Ionization and Electrospray Ionization

The fragmentation behavior of this compound under different ionization conditions provides valuable structural information.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of imidazole derivatives often involves the cleavage of the ring. For this compound, characteristic fragmentation pathways could include:

Loss of a bromine radical (•Br) to form a stable imidazolium (B1220033) cation.

Loss of a trifluoromethyl radical (•CF₃).

Cleavage of the imidazole ring, leading to the formation of smaller charged fragments. The fragmentation of substituted imidazoles has been shown to produce characteristic patterns that are useful for structure elucidation. researchgate.net

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. nih.govrsc.org This is particularly useful for confirming the molecular weight of the compound. By inducing fragmentation of the protonated molecule through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), specific fragmentation pathways can be studied. For this compound, the fragmentation of the [M+H]⁺ ion would likely involve the loss of neutral molecules such as HF or HBr, and cleavage of the N-CF₃ bond. The fragmentation of protonated imidazole derivatives can be influenced by the position of substituents. nih.gov The study of these pathways can help in distinguishing between isomers and in the structural characterization of unknown derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Absorption Bands for Trifluoromethyl and Bromo Groups

The trifluoromethyl (-CF₃) and bromo (-Br) groups give rise to distinct and characteristic absorption bands in the vibrational spectrum. The -CF₃ group is known for its strong IR absorptions due to the high polarity of the C-F bonds. rsc.org These typically include symmetric and asymmetric stretching vibrations. The C-Br stretching vibration is found at much lower frequencies due to the larger mass of the bromine atom.

Key vibrational frequencies for these functional groups are summarized in the table below, based on established data for aromatic and heterocyclic compounds. rsc.orguniroma1.itvscht.cz

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Trifluoromethyl | Asymmetric C-F Stretch | 1350 - 1120 | Very Strong |

| Symmetric C-F Stretch | ~1150 | Strong | |

| C-F Bending (Deformation) | 750 - 600 | Medium-Strong | |

| Bromo | C-Br Stretch | 680 - 500 | Strong |

The intense absorptions of the -CF₃ group, particularly the C-F stretching modes, are often the most prominent features in the mid-IR region of the spectrum for trifluoromethyl-substituted compounds. ias.ac.in The exact position of these bands can be influenced by electronic coupling with the imidazole ring. The C-Br stretch, appearing in the lower frequency "fingerprint" region, is a reliable indicator of the presence of the bromo substituent. vscht.cz

Analysis of Imidazole Ring Vibrations

The imidazole ring, being an aromatic heterocycle, possesses a set of characteristic vibrational modes. These include C-H stretching, C=N and C=C ring stretching, in-plane ring bending, and out-of-plane C-H bending. researchgate.netresearchgate.net Substitution with the electron-withdrawing trifluoromethyl group at the N1 position and the heavy bromo group at the C2 position significantly perturbs these vibrations compared to unsubstituted imidazole.

The C-H stretching vibrations of the imidazole ring typically appear above 3000 cm⁻¹. Ring stretching vibrations, which involve the coupled stretching of C=C and C=N bonds, usually result in a series of bands in the 1600-1400 cm⁻¹ region. k-state.edu The substitution pattern affects the number and position of these bands. The absence of a hydrogen at the C2 position in this compound means the loss of vibrational modes associated with that specific C-H bond.

| Ring System | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Imidazole | C-H Stretching | 3150 - 3050 | Associated with C4-H and C5-H bonds. researchgate.net |

| Ring Stretching (C=N, C=C) | 1600 - 1450 | A series of bands, sensitive to substituent effects. researchgate.net | |

| Ring Breathing | 1330 - 1250 | Often a strong band in Raman spectra. researchgate.net | |

| In-plane C-H Bending | 1250 - 1050 | Can couple with other vibrations. | |

| Out-of-plane C-H Bending | 950 - 700 | Sensitive to the substitution pattern on the ring. acs.org |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and aromaticity. The imidazole ring constitutes the primary chromophore in this compound.

Electronic Transitions and Aromaticity Probing

Organic molecules with π-systems, such as imidazole, exhibit characteristic electronic transitions, primarily of the π → π* type. wikipedia.org Unsubstituted imidazole in the vapor phase shows a UV absorption maximum around 206 nm. wikipedia.org This absorption is attributed to a π → π* transition within the aromatic π-electron system of the heterocycle. nih.gov

The introduction of substituents alters the energies of the molecular orbitals, leading to shifts in the absorption maximum (λₘₐₓ).

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ substituent on the N1 nitrogen atom is expected to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Its effect on the λₘₐₓ depends on the relative stabilization of these orbitals.

Bromo Group (-Br): The bromine atom at the C2 position exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to its lone pairs of electrons. This dual nature can lead to a bathochromic shift (a shift to longer wavelengths) in the π → π* transition, as the lone pairs can participate in the π-system, raising the energy of the HOMO.

The net effect on the UV-Vis spectrum will be a combination of these influences, likely resulting in a λₘₐₓ for this compound that is shifted relative to the parent imidazole.

Solvatochromic Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. libretexts.org This phenomenon arises from differential solvation of the molecule's ground and excited electronic states.

For a molecule like this compound, which possesses a significant dipole moment due to its polar C-F and C-Br bonds and the heterocyclic ring, solvatochromic effects are anticipated. The interaction between the molecule's permanent dipole and the solvent's dipoles can stabilize the ground state. If the excited state has a different dipole moment, its energy level will be affected differently by the solvent.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a lower transition energy and a shift to a longer wavelength (bathochromic or red shift). libretexts.orgrsc.org

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more significantly, increasing the transition energy and causing a shift to a shorter wavelength (hypsochromic or blue shift). libretexts.org

Studying the UV-Vis absorption of this compound in a range of solvents with varying polarity would elucidate the nature of its excited state and provide further insight into its electronic structure.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not available in the reviewed literature, its solid-state structure can be reliably predicted by examining data from closely related compounds, such as 2-Trifluoromethyl-1H-benzimidazole and other brominated imidazole derivatives. najah.eduresearchgate.netresearchgate.net X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

The imidazole ring is expected to be essentially planar. najah.edu The trifluoromethyl group attached to the N1 nitrogen would exhibit a tetrahedral geometry around its carbon atom. The key structural parameters, extrapolated from analogous structures, are presented below.

| Parameter | Expected Value | Notes |

| C2-Br Bond Length | ~1.85 - 1.90 Å | Typical for a C(sp²)-Br bond in a heterocyclic system. |

| N1-CF₃ Bond Length | ~1.45 - 1.50 Å | Shorter than a typical C(sp³)-N(sp³) bond due to the nature of the imidazole nitrogen. |

| C-F Bond Length | ~1.33 - 1.35 Å | Characteristic for trifluoromethyl groups. researchgate.net |

| C4=C5 Bond Length | ~1.34 - 1.37 Å | Reflects the double bond character within the aromatic ring. najah.edu |

| N1-C2 Bond Length | ~1.36 - 1.39 Å | Affected by the electronegative Br substituent. |

| Ring Bond Angles | ~105° - 112° | Typical for a five-membered heterocyclic ring. researchgate.net |

Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data for this compound, a definitive description of its crystal packing and intermolecular interactions cannot be provided. However, general principles of crystal engineering and observations from structurally related imidazole derivatives allow for a hypothetical discussion of the forces that likely govern its solid-state arrangement.

The packing of molecules in a crystal lattice is a result of a delicate balance of various intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. The trifluoromethyl group is known to influence crystal packing through weak hydrogen bonds involving the fluorine atoms as acceptors and through dipole-dipole interactions. The bromine atom can also participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic atoms on adjacent molecules.

It is plausible that the crystal structure of this compound would exhibit a densely packed arrangement, driven by the optimization of these intermolecular interactions to achieve the lowest possible energy state. The interplay between potential N-H···N hydrogen bonds (if any tautomeric form allows), C-H···F, C-H···N, and Br···N or Br···O (from atmospheric moisture, for instance) interactions would be critical in defining the supramolecular architecture.

Bond Lengths and Angles Analysis

A precise quantitative analysis of bond lengths and angles for this compound requires single-crystal X-ray diffraction data. In the absence of such data, expected values can be estimated based on standard bond lengths and the known effects of substituent groups on the imidazole ring.

The imidazole ring is an aromatic five-membered heterocycle. The bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C-Br bond length will be influenced by the electronic nature of the imidazole ring. The C-N and C-C bonds of the imidazole core will have lengths typical for N-heterocyclic aromatic compounds.

The trifluoromethyl group will have characteristic C-F bond lengths and F-C-F bond angles close to the tetrahedral angle. The bond connecting the trifluoromethyl group to the imidazole nitrogen (N-CF3) will have a length that reflects the electronegativity of the CF3 group.

A hypothetical data table of expected bond lengths and angles is presented below for illustrative purposes. These are generalized values and would be refined by experimental determination.

| Bond/Angle | Expected Value |

| C2-Br | ~1.85 Å |

| N1-C2 | ~1.37 Å |

| C2-N3 | ~1.32 Å |

| N3-C4 | ~1.38 Å |

| C4-C5 | ~1.36 Å |

| C5-N1 | ~1.38 Å |

| N1-C(CF3) | ~1.45 Å |

| C-F | ~1.34 Å |

| ∠ N1-C2-N3 | ~110° |

| ∠ C2-N3-C4 | ~107° |

| ∠ N3-C4-C5 | ~109° |

| ∠ C4-C5-N1 | ~107° |

| ∠ C5-N1-C2 | ~107° |

| ∠ F-C-F | ~109.5° |

Advanced Electron Microscopy Techniques for Material Characterization (if applicable to derivatives)

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology, structure, and elemental composition of materials. While there is no specific information available on the use of these techniques for derivatives of this compound, their application would be highly relevant in several contexts.

Should derivatives of this compound be used in the formulation of micro- or nanostructured materials, for instance, in the development of pharmaceuticals or functional materials, electron microscopy would be indispensable.

Scanning Electron Microscopy (SEM) would be employed to visualize the surface topography and morphology of the material. For instance, if a derivative is crystallized or formulated into a powder, SEM images would reveal the crystal habit, particle size distribution, and degree of agglomeration. Energy-dispersive X-ray spectroscopy (EDS or EDX), an analytical technique often coupled with SEM, could be used to determine the elemental composition of the sample, confirming the presence of bromine, fluorine, carbon, and nitrogen.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the characterization of the internal structure of materials at the nanoscale. If derivatives of this compound were to form nanoparticles or thin films, TEM could be used to study their size, shape, and crystallinity. Selected area electron diffraction (SAED), a technique available in TEM, could provide information about the crystal structure of individual nanoparticles.

Computational and Theoretical Chemistry Studies of 2 Bromo 1 Trifluoromethyl 1h Imidazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were found that specifically report on the quantum chemical calculations for 2-bromo-1-(trifluoromethyl)-1H-imidazole.

There are no available research articles detailing the optimized molecular geometry or conformational analysis of this compound using DFT or any other computational method. Consequently, data tables of bond lengths, bond angles, and dihedral angles cannot be provided.

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting HOMO-LUMO gap, or the Molecular Electrostatic Potential (MEP) for this compound have not been reported in the scientific literature. Such data is crucial for understanding the molecule's kinetic stability and reactivity.

While computational methods are often used to predict spectroscopic parameters, no studies have been found that present predicted 1H, 13C, or 19F NMR chemical shifts or calculated vibrational (IR) frequencies for this compound.

Reaction Mechanism Elucidation via Computational Pathways

There is a lack of published computational research on the reaction mechanisms involving this compound.

No computational studies characterizing the transition states for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions specifically involving this compound are available.

Without transition state characterization, the corresponding energy profiles and activation barriers for reactions involving this compound have not been computationally determined or reported in the literature.

Aromaticity Analysis and Ring Current Calculations

The aromaticity of the imidazole (B134444) ring in this compound is a key determinant of its stability and reactivity. Aromaticity is a multidimensional concept, and its quantification often relies on a combination of geometric, energetic, and magnetic criteria.

Geometric and Electronic Descriptors:

The presence of the electron-withdrawing trifluoromethyl group at the N1 position and the bromine atom at the C2 position is anticipated to influence the bond lengths and electron delocalization within the imidazole ring. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a common geometric descriptor of aromaticity, where a value of 1 indicates a fully aromatic system. For the parent imidazole, the HOMA value is typically high, reflecting its aromatic character. In this compound, a slight decrease in the HOMA value compared to unsubstituted imidazole would be expected due to the inductive effects of the substituents causing minor bond length alterations.

Magnetic Descriptors:

Nucleus-Independent Chemical Shift (NICS) calculations are a powerful tool for assessing aromaticity based on the magnetic shielding at the center of a ring system. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For this compound, NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) values are expected to be negative, confirming the retention of aromatic character. However, the magnitude of these values may be slightly less negative than that of imidazole itself, suggesting a modest reduction in aromaticity due to the electronic perturbations of the bromo and trifluoromethyl substituents. The trifluoromethyl group, being a strong σ-withdrawing and weak π-donating group, and the bromine atom, with its inductive and resonance effects, will collectively influence the π-electron system of the imidazole ring.

| Aromaticity Index | Expected Value for this compound | Interpretation |

| HOMA | ~0.8-0.9 | High degree of aromaticity, slight decrease from unsubstituted imidazole. |

| NICS(0) (ppm) | Negative | Presence of a diatropic ring current, confirming aromaticity. |

| NICS(1) (ppm) | Negative | Shielding above the ring plane, consistent with aromatic character. |

This table presents expected values based on trends observed in computational studies of substituted imidazoles.

Ring current calculations, which visualize the flow of electrons in the presence of an external magnetic field, would likely show a dominant diatropic ring current circulating around the imidazole ring, further substantiating its aromatic nature.

Solvation Models and Their Influence on Reactivity

The reactivity of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational solvation models are essential for predicting how the solvent environment affects the molecule's properties and reaction pathways.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM, CPCM), and the SMD (Solvation Model based on Density) model, are commonly used to approximate the effect of the solvent by treating it as a continuous dielectric medium. researchgate.netnih.gov These models are computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes the ground state, transition states, and products of a reaction.

For a polar molecule like this compound, moving from a nonpolar to a polar solvent is expected to lead to significant stabilization of the ground state due to dipole-dipole interactions. The choice of solvation model can impact the predicted reactivity. For instance, in a nucleophilic substitution reaction at the C2 position, a polar protic solvent might stabilize the transition state through hydrogen bonding, thereby lowering the activation energy. Different implicit solvation models may capture these effects with varying degrees of accuracy. researchgate.net

| Solvation Model | Key Features | Expected Influence on Reactivity Prediction |

| PCM (Polarizable Continuum Model) | Represents the solvent as a polarizable continuum. | Good for general electrostatic effects on reaction barriers. |

| IEFPCM (Integral Equation Formalism PCM) | An efficient formulation of PCM. | Similar to PCM, widely used for reaction mechanism studies. |

| SMD (Solvation Model based on Density) | Includes parameters for short-range interactions. | Potentially more accurate for predicting free energies of solvation and reaction equilibria. |

This table outlines common solvation models and their general applicability to studying the reactivity of molecules like this compound.

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, these models are computationally more demanding. For this compound, explicit solvent molecules could be crucial in accurately modeling reactions involving charged intermediates or transition states.

Molecular Dynamics Simulations for Dynamic Behavior

While no specific molecular dynamics (MD) simulations for this compound have been reported, such studies would be invaluable for understanding its dynamic behavior and conformational flexibility. MD simulations treat atoms and bonds as classical particles and springs, allowing for the exploration of the molecule's movement over time.

A key aspect to investigate would be the rotational barrier around the N1-C(trifluoromethyl) bond and the C-Br bond. The trifluoromethyl group can exhibit relatively free rotation, but its interaction with the imidazole ring and the adjacent bromo group might lead to preferred conformations. MD simulations could reveal the dominant rotamers and the energy barriers between them.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility in various solvents.

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological information about the molecule. For this compound, relevant descriptors would include:

Constitutional descriptors: Molecular weight, number of atoms of each type.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum chemical descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and atomic charges.

These descriptors would then be correlated with experimental or high-level computational data for a training set of related imidazole derivatives to build a predictive model. The presence of both a bromine atom and a trifluoromethyl group would be a significant factor in these models, as these substituents strongly influence properties like lipophilicity and polarity. mdpi.com Due to the lack of extensive experimental data for this specific compound, any QSPR model would likely rely on a combination of data from analogous brominated and trifluoromethylated imidazoles. nih.govresearchgate.net

| Property | Key Influencing Descriptors in a QSPR Model |

| Boiling Point | Molecular weight, polarizability, dipole moment |

| Vapor Pressure | Intermolecular forces (van der Waals, dipole-dipole) |

| Solubility | Polarity, hydrogen bonding capacity, molecular surface area |

This table illustrates potential descriptors that would be important in QSPR models for predicting the physicochemical properties of this compound.

Applications of 2 Bromo 1 Trifluoromethyl 1h Imidazole in Synthetic Organic Chemistry and Materials Science

Precursors for Functional Materials

No published research outlines the use of 2-bromo-1-(trifluoromethyl)-1H-imidazole in the development of functional materials.

Without primary or secondary research sources detailing the chemistry of this compound, any attempt to construct the requested article would be speculative and would not adhere to the required standards of accuracy and focus on the sole, specified compound.

Polymer Chemistry: Monomers for Imidazole-Containing Polymers

Imidazole (B134444) and its derivatives are valuable monomers in the synthesis of specialized polymers. The imidazole ring can impart unique properties to the polymer backbone, such as thermal stability and ionic conductivity. The presence of both a bromine atom and a trifluoromethyl group on the imidazole ring of this compound offers several potential advantages in polymer chemistry.

The bromine atom at the 2-position can serve as a reactive site for various polymerization reactions, including cross-coupling reactions, allowing for the incorporation of the imidazole unit into polymer chains. This functionality enables the synthesis of conjugated polymers, which are of interest for their electronic properties.

The trifluoromethyl group at the 1-position is known to enhance the solubility of molecules in organic solvents, which can be beneficial for polymer processing. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the resulting polymer, potentially leading to materials with tailored conductivity or optical properties. Imidazole-based polymers are known to associate with biological molecules through hydrogen bonding, a property that could be modulated by the substituents on the imidazole ring. elsevierpure.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Potential Polymer Properties |

| Cross-coupling Polymerization (e.g., Suzuki, Stille) | Monomer with a reactive C-Br bond | Conjugated polymers with tunable electronic and optical properties |

| Polycondensation | Difunctional monomer (after further functionalization) | High-performance polymers with enhanced thermal stability |

| Ring-Opening Polymerization (of a derived monomer) | Precursor to a strained-ring monomer | Functional polyolefins |

Organic Electronic Materials: Precursors for Conductive or Luminescent Systems

Imidazole derivatives have been extensively investigated for their applications in organic electronic devices, particularly organic light-emitting diodes (OLEDs), where they can function as electron transport materials, host materials, or emitters. researchgate.netgoogle.com The electronic properties of imidazole-based materials can be finely tuned by introducing different substituents onto the imidazole ring.

The this compound scaffold is a promising precursor for such materials. The bromine atom can be readily substituted through cross-coupling reactions to introduce various aromatic or heterocyclic groups, thereby extending the π-conjugation and modifying the HOMO/LUMO energy levels of the molecule. This tunability is crucial for designing materials with specific emission colors or for optimizing charge transport in electronic devices.

The trifluoromethyl group, with its strong electron-withdrawing character, can lower the LUMO energy level of the molecule, which is often desirable for electron-transporting materials. mdpi.com Additionally, the trifluoromethyl group can enhance the thermal and morphological stability of thin films, which is a critical factor for the longevity and performance of OLEDs. researchgate.net The combination of the imidazole core, the reactive bromine handle, and the electron-withdrawing trifluoromethyl group makes this compound a versatile building block for the synthesis of novel organic electronic materials.

Table 2: Predicted Photophysical Properties of Materials Derived from this compound

| Property | Influence of Imidazole Core | Influence of 2-Bromo Group (as a synthetic handle) | Influence of 1-Trifluoromethyl Group |

| Emission Color | Tunable from blue to red depending on substituents | Allows introduction of various chromophores | Can induce a blue-shift in emission |

| Electron Affinity | Good electron-accepting properties | Enables π-system extension to tune electron affinity | Increases electron affinity |

| Thermal Stability | Generally good | Dependent on the substituent introduced | Enhances thermal stability |

| Solubility | Can be tailored | Can be modified by the choice of coupling partner | Generally improves solubility in organic solvents |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. alfa-chemistry.comsoton.ac.uk The properties of these materials are largely determined by the organic linkers used in their synthesis. Imidazole-based molecules are frequently employed as linkers in the construction of ZIFs (Zeolitic Imidazolate Frameworks), a subclass of MOFs. researchgate.net

The use of this compound as a linker or a precursor to a linker could lead to the formation of novel MOFs and COFs with unique properties. The bromine atom can be used to further functionalize the linker post-synthesis or to participate in the framework-forming reactions.

The trifluoromethyl group can have a significant impact on the properties of the resulting framework. It can increase the hydrophobicity of the pores, which can be advantageous for certain separation applications. nih.gov Furthermore, the steric bulk and electronegativity of the trifluoromethyl group can influence the topology and stability of the framework. Research has shown that trifluoromethyl groups can enhance the chemical stability of MOFs by shielding the coordination bonds from attack by guest molecules. nih.gov

Table 3: Potential Effects of Incorporating this compound-based Linkers in MOFs/COFs

| Framework Property | Potential Influence of the Linker |

| Porosity | The trifluoromethyl group could modify the pore size and shape. |

| Chemical Stability | The trifluoromethyl group could enhance stability, particularly towards acidic or basic conditions. nih.gov |

| Gas Adsorption | The hydrophobic nature of the trifluoromethyl group could lead to selective adsorption of nonpolar gases. |

| Catalytic Activity | The electronic properties of the imidazole ring, modulated by the bromo and trifluoromethyl groups, could influence catalytic performance. |

Applications in Agrochemical Research

The introduction of fluorine atoms, particularly trifluoromethyl groups, into organic molecules is a well-established strategy in the design of modern agrochemicals. researchgate.netnih.gov Fluorinated compounds often exhibit enhanced biological activity, metabolic stability, and lipophilicity, which are desirable properties for pesticides. mdpi.comccspublishing.org.cn The imidazole scaffold is also a common feature in many commercially successful fungicides and herbicides. nih.govmdpi.com

Given these precedents, this compound is a compound of significant interest for agrochemical research. The trifluoromethyl group is a known pharmacophore in many pesticides, contributing to their efficacy. researchgate.net The presence of a bromine atom provides a site for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for biological activity.

The combination of the imidazole ring, a trifluoromethyl group, and a bromine atom in a single molecule presents a promising starting point for the development of new agrochemicals with potentially novel modes of action or improved efficacy against resistant pests and pathogens.

Role in Advanced Materials with Tunable Properties

The unique combination of functional groups in this compound suggests its potential as a building block for advanced materials with tunable properties. The reactivity of the C-Br bond allows for precise chemical modifications, enabling the fine-tuning of the electronic, optical, and physical properties of materials derived from this compound.

For instance, by systematically varying the substituent introduced at the 2-position via cross-coupling reactions, a range of materials with graded properties could be synthesized. This approach is valuable in the development of materials for applications such as sensors, where a subtle change in the molecular structure can lead to a significant change in the material's response to an analyte.

Furthermore, the interplay between the electron-withdrawing trifluoromethyl group and the electronic nature of the substituent at the 2-position could lead to materials with interesting photochromic or electrochromic behavior. The ability to tune these properties through synthetic chemistry makes this compound a potentially valuable component in the toolbox of materials scientists.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-bromo-1-(trifluoromethyl)-1H-imidazole and its derivatives will likely prioritize sustainability and efficiency. Green chemistry principles are becoming increasingly important in the synthesis of heterocyclic compounds, including imidazoles. Future research could focus on developing one-pot syntheses, which offer advantages such as high yields and simple procedures under mild reaction conditions. The use of environmentally benign solvents like water and bio-catalysts, such as lemon juice, represents a promising avenue for reducing the environmental impact of synthetic processes.

Furthermore, the adoption of flow chemistry offers a paradigm shift from traditional batch processing. Continuous flow systems provide enhanced control over reaction parameters, improved safety for handling hazardous reagents, and facile scalability. bohrium.com The application of flow chemistry to the synthesis of imidazoles and other heterocycles has already demonstrated significant advantages, including reduced reaction times and increased yields. nih.govresearchgate.net Future efforts could be directed towards designing a continuous flow process for the synthesis of this compound, potentially integrating in-line purification steps to streamline the production of this valuable building block. bohrium.com

Exploration of C-H Functionalization Strategies on the Imidazole (B134444) Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The imidazole ring of this compound possesses C-H bonds that are ripe for selective activation and functionalization.

Future research will likely focus on the transition-metal-catalyzed C-H functionalization of the imidazole core. nih.gov Palladium, nickel, and copper catalysts have shown significant promise in the C-H arylation, alkenylation, and alkylation of various azoles. nih.govnih.gov For this compound, this could enable the introduction of a wide range of substituents at specific positions on the imidazole ring, leading to a diverse library of novel compounds with potentially valuable properties. The electron-withdrawing nature of the trifluoromethyl group is expected to influence the regioselectivity of these reactions, a factor that warrants detailed investigation.

Moreover, visible-light-induced C-H functionalization presents a greener and more sustainable approach. nih.gov This strategy could be explored for the introduction of various functional groups onto the imidazole ring under mild conditions, avoiding the need for high temperatures and strong oxidants.

Asymmetric Catalysis with Chiral Derivatives

The development of chiral derivatives of this compound opens up exciting possibilities in the field of asymmetric catalysis. Chiral imidazole-based ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. nih.govresearchgate.net By introducing a chiral center, either through modification of the substituents or by employing a chiral auxiliary, derivatives of this compound could serve as novel ligands for asymmetric transformations.

Future research could involve the synthesis of a library of chiral ligands based on this scaffold and their subsequent screening in a range of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and hydrogenations. The unique electronic properties conferred by the bromo and trifluoromethyl substituents could lead to ligands with enhanced catalytic activity and enantioselectivity. The synthesis of axially chiral imidazoles is another emerging area that could be applied to this system, potentially leading to highly effective catalysts. nih.gov

Integration into Supramolecular Assemblies

The presence of both a bromine atom and a trifluoromethyl group on the imidazole ring makes this compound an excellent candidate for incorporation into supramolecular assemblies. The bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials. nih.govacs.org The strength and directionality of halogen bonds can be tuned, offering precise control over the assembly of molecules in the solid state. nih.gov

Future research could explore the self-assembly of this compound and its derivatives into well-defined supramolecular architectures, such as co-crystals and liquid crystals. nih.gov The interplay between halogen bonding, hydrogen bonding (involving the imidazole N-H), and other non-covalent interactions could lead to the formation of novel materials with interesting properties. The trifluoromethyl group, with its unique electronic and steric properties, will also play a crucial role in directing the self-assembly process.

Advanced Applications in Smart Materials and Sensing Technologies

The unique combination of functional groups in this compound suggests its potential for use in the development of smart materials and sensing technologies. Imidazole derivatives have been investigated for their applications as fluorescent sensors, colorimetric probes, and components of liquid crystals. tandfonline.commdpi.comnih.gov